4-Bromo-6-chlorodibenzo[b,d]furan is an organic compound characterized by the presence of bromine and chlorine substituents on a dibenzofuran backbone. Its molecular formula is , and it has a molecular weight of approximately 281.53 g/mol. This compound is part of a larger class of dibenzofuran derivatives, which are of significant interest in organic chemistry due to their unique structural properties and potential applications in various fields, including materials science and pharmaceuticals.
The compound can be synthesized through halogenation reactions involving dibenzofuran, which serves as the precursor. The introduction of bromine and chlorine atoms typically occurs at the 4 and 6 positions of the dibenzofuran structure, respectively.
4-Bromo-6-chlorodibenzo[b,d]furan falls under the classification of halogenated aromatic compounds. It is categorized as a dibenzofuran derivative, which are known for their diverse chemical reactivity and applications in synthetic organic chemistry.
The synthesis of 4-Bromo-6-chlorodibenzo[b,d]furan generally involves a two-step halogenation process:
The molecular structure of 4-Bromo-6-chlorodibenzo[b,d]furan can be represented by its canonical SMILES notation: C1=CC2=C(C(=C1)Cl)OC3=C2C=CC=C3Br
. This notation indicates the arrangement of carbon atoms along with the functional groups present.
4-Bromo-6-chlorodibenzo[b,d]furan can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-Bromo-6-chlorodibenzo[b,d]furan varies based on its application:
The presence of bromine and chlorine enhances its reactivity profile, making it suitable for various substitution reactions while maintaining stability under standard conditions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 281.53 g/mol |
IUPAC Name | 4-bromo-6-chlorodibenzofuran |
InChI Key | VAKXVDUJGANVGE-UHFFFAOYSA-N |
4-Bromo-6-chlorodibenzo[b,d]furan has several notable applications:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8